Dodecamethylcyclohexasilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

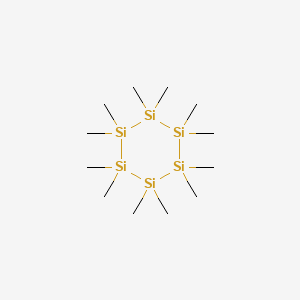

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6-dodecamethylhexasilinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H36Si6/c1-13(2)14(3,4)16(7,8)18(11,12)17(9,10)15(13,5)6/h1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCLHEHPUHREBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H36Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063297 | |

| Record name | Dodecamethylcyclohexasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4098-30-0 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6-Dodecamethylcyclohexasilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4098-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004098300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexasilane, 1,1,2,2,3,3,4,4,5,5,6,6-dodecamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecamethylcyclohexasilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecamethylcyclohexasilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of Dodecamethylcyclohexasilane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra for Dodecamethylcyclohexasilane are available, including ¹H NMR, ¹³C NMR, and ²⁹Si NMR, which provide detailed information about the molecular structure. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectra of this compound have been recorded and analyzed. optica.org These vibrational spectroscopy techniques provide information on the molecular vibrations and can be used to identify characteristic functional groups. optica.orgyoutube.commdpi.com The spectra of this compound can be distinguished from other cyclohexasilanes by its distinct vibrational bands in the νSiC, νSiSi, and δSiC regions below 800 cm⁻¹. optica.org

Mass Spectrometry (MS)

Mass spectrometry data, including Gas Chromatography-Mass Spectrometry (GC-MS), is available for this compound. nih.gov The mass spectrum shows the fragmentation pattern of the molecule, which is used for its identification and structural elucidation. youtube.comyoutube.comyoutube.com

Interactive Data Table: Spectroscopic Data

| Technique | Observation | Reference |

| ¹H NMR | Spectra available for structural analysis | nih.gov |

| ¹³C NMR | Spectra available for structural analysis | nih.gov |

| ²⁹Si NMR | Spectra available for structural analysis | nih.gov |

| IR & Raman | Distinct vibrational bands below 800 cm⁻¹ | optica.org |

| Mass Spectrometry | Fragmentation pattern available for identification | nih.gov |

Applications in Materials Science and Polymer Chemistry Research

Utilization of Cyclic Inorganic Polymers as Nanofillers

Nanofillers are incorporated into polymer matrices to enhance their functional properties, such as mechanical strength, thermal stability, and barrier properties. nih.govresearchgate.net The large surface area of nanofillers leads to a significant interfacial area between the polymer matrix and the filler, which can modify the polymer's properties. nih.gov The dispersion of these nanoparticles is a key challenge to maximizing the enhancement of the material's properties. researchgate.net

Exploration of Catalytic and Sensing Applications in Nanocomposite Systems

Nanocomposites are being extensively explored for their applications in catalysis and sensing due to their unique properties. nih.govmdpi.com In catalysis, nanocomposites can be designed to improve catalytic activity, selectivity, and stability. nih.gov The high surface area provided by nanoparticles in the composite is a key factor in enhancing catalytic performance. nih.gov One source mentions that this compound reacts with sodium trifluoroacetate (B77799) to produce a radiation-sensitive compound that can be used as a catalyst. biosynth.com

In the field of sensing, nanocomposites are utilized to develop highly sensitive and selective sensors for various applications, including gas, biological, and chemical sensing. mdpi.commdpi.commdpi.com The incorporation of nanoparticles into a polymer matrix can significantly enhance the sensing capabilities of the material. mdpi.com

Advanced Topics and Future Research Directions

Strategies for Precise Control over Polysilane Structure and Molecular Weight

Precise control over the structure and molecular weight of polysilanes is paramount for tailoring their optical, electronic, and mechanical properties. mdpi.com Anionic ring-opening polymerization (AROP) of strained cyclosilanes has emerged as a powerful technique for achieving this control. researchgate.net

Living anionic polymerization, in particular, offers a pathway to polysiloxanes with narrow molecular weight distributions. researchgate.net This method involves a quantitative initiation and a propagation rate that is significantly faster than chain randomization processes like back-biting, which can lead to the formation of undesirable cyclic oligomers. mdpi.comnih.gov The choice of initiator is crucial in these polymerizations. For instance, lithium silanolate, generated from the ring-opening of hexamethylcyclotrisiloxane (B157284) (D3), can efficiently initiate the polymerization of D3, leading to oligosiloxanes and polysiloxanes with well-defined molecular weights. researchgate.net

Recent advancements have focused on suppressing the competing backbiting reactions. One successful strategy involves the use of simple alcohols to coordinate to the anionic chain ends, which prevents them from attacking the polymer backbone. nih.gov This, combined with a well-designed phosphonium (B103445) cation that acts as a self-quenching system, allows for the thermodynamically controlled ROP of cyclosiloxanes without the production of cyclic byproducts. nih.gov

Molecular weight control in equilibrium polymerization can also be achieved by using chain transfer agents, such as hexaorganodisiloxanes. epa.gov The following table summarizes key strategies for controlling polysilane structure and molecular weight.

| Strategy | Mechanism | Key Advantages |

| Living Anionic Ring-Opening Polymerization (AROP) | Kinetically controlled polymerization with fast initiation and minimal termination or chain transfer. | Precise control over molecular weight, narrow molecular weight distribution, ability to create block copolymers. mdpi.comresearchgate.net |

| Use of Specific Initiators | Initiators like lithium silanolate provide controlled initiation for AROP. researchgate.net | Efficient and controlled start of the polymerization process. |

| Suppression of Back-biting Reactions | Coordination of anionic chain ends with alcohols and use of self-quenching cations. nih.gov | Minimizes the formation of cyclic oligomers, leading to higher purity linear polymers. nih.gov |

| Use of Chain Transfer Agents | Compounds like hexaorganodisiloxanes are used in equilibrium polymerization to control chain length. epa.gov | Effective control over the final molecular weight of the polymer. |

Interdisciplinary Research Integrating Theoretical Chemistry and Materials Engineering

The integration of theoretical chemistry with materials engineering provides a powerful synergistic approach to understanding and designing novel polysilane-based materials. Computational studies, such as those employing Density Functional Theory (DFT), can offer deep insights into the electronic and structural properties of molecules like dodecamethylcyclohexasilane, which can then be used to guide experimental materials development. researchgate.netescholarship.orgrsc.orgirost.irnih.gov

Theoretical calculations can predict molecular geometries, vibrational frequencies, and electronic transitions, which can be correlated with experimental data from techniques like X-ray crystallography and UV-Vis spectroscopy. escholarship.org For instance, computational models can elucidate the nature of σ-conjugation in the silicon backbone of polysilanes, which is responsible for their unique electronic properties. researchgate.net

This interdisciplinary approach is particularly valuable for:

Predicting Material Properties: Computational simulations can forecast the mechanical, thermal, and electronic properties of new polysilane structures before they are synthesized, saving significant time and resources.

Understanding Reaction Mechanisms: Theoretical chemistry can be used to model reaction pathways and transition states, providing a deeper understanding of polymerization and functionalization reactions. escholarship.org

Designing Novel Materials: By understanding the structure-property relationships at a molecular level, researchers can rationally design new polysilanes with specific, targeted functionalities for applications in electronics, photonics, and ceramics.

The synergy between computational prediction and experimental validation accelerates the discovery and optimization of advanced materials.

Comparative Studies with Other Organosilicon Compounds and Cyclic Silanes

To better understand the unique properties of this compound, it is essential to compare it with other organosilicon compounds, including other cyclic silanes and linear polysilanes.

One important comparison is with its five-membered ring counterpart, decamethylcyclopentasilane (Si5(CH3)10) . Both are produced during the reductive coupling of dimethyldichlorosilane. wikipedia.org While they share some similarities, the difference in ring size can influence their conformational flexibility and electronic properties.

A comparison with linear polysilanes , such as poly(methylphenyl)silane, reveals significant differences in properties. Branched polysilanes, which can be considered structurally intermediate between cyclic and linear forms, have been shown to have lower energy band gaps compared to their linear counterparts, as indicated by red-shifted UV absorption and photoluminescence spectra. osti.gov Furthermore, thermogravimetric analysis has demonstrated that branched polysilanes exhibit greater thermal stability than linear polysilanes. osti.gov This suggests that the cyclic structure of this compound may also contribute to enhanced stability compared to long-chain linear analogues.

The following table provides a brief comparison of this compound with other organosilicon compounds.

| Compound/Class | Key Differentiating Features from this compound |

| Decamethylcyclopentasilane | Smaller, five-membered silicon ring, potentially different conformational and electronic properties. wikipedia.org |

| Linear Polysilanes | Acyclic, chain-like structure; generally exhibit different thermal and photophysical properties. osti.gov |

| Branched Polysilanes | Possess branching points in the silicon backbone; exhibit intermediate properties between linear and cyclic structures, with enhanced thermal stability compared to linear polysilanes. osti.gov |

These comparative studies are crucial for positioning this compound within the broader landscape of organosilicon chemistry and for identifying the most promising applications for this unique cyclic compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for functionalizing dodecamethylcyclohexasilane with hydroxyl (-OH) or amino (-NH2) groups, and what experimental conditions optimize yield?

- Methodological Answer : Functionalization can be achieved via reactions with H2O/Et3N (for -OH) or NH3 (for -NH2) under controlled anhydrous conditions. Reaction monitoring via <sup>29</sup>Si NMR is critical to track substitution at silicon centers. Purification via fractional crystallization ensures minimal byproduct contamination .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : Use a combination of:

- Single-crystal X-ray diffraction to resolve ring conformation and substituent orientation (e.g., equatorial vs. axial positions of -OH groups) .

- UV-Vis spectroscopy with TD-DFT calculations (B3LYP/TZVP level) to correlate absorption bands with electronic transitions in solution .

- Raman spectroscopy to distinguish chair, boat, and twist conformers based on vibrational modes .

Q. How do the chair, boat, and twist conformations of this compound influence its spectroscopic properties?

- Methodological Answer : Conformers exhibit distinct vibrational and electronic profiles. For example, chair conformers with equatorial substituents show redshifted UV absorption due to intramolecular hydrogen bonding. Temperature-dependent NMR can identify dominant conformers in solution, while computational geometry optimization (B3LYP/6-31+G*) provides relative energy differences (<1 kcal/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in UV absorption data between experimental and computational models for this compound derivatives?

- Methodological Answer : Discrepancies often arise from incomplete sampling of conformers in calculations. To address this:

Perform conformer population analysis using Boltzmann distributions at experimental temperatures.

Include solvent effects (e.g., PCM models) in TD-DFT simulations.

Validate with time-resolved spectroscopy to capture dynamic conformational changes .

Q. What mechanistic pathways explain the reaction of this compound with thionyl chloride (SOCl2) to form α,ω-dichloropolysilanes?

- Methodological Answer : The reaction proceeds via nucleophilic substitution at silicon centers, with SOCl2 acting as a chlorinating agent. Mechanistic studies using <sup>35</sup>Cl NMR and GC-MS reveal chain-length-dependent product distributions (n = 2, 3, 4, 6). Kinetic control favors shorter chains, while thermodynamic conditions (prolonged reaction times) yield longer polysilanes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.